molecular formula C17H11ClN2O B12715944 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 93663-38-8

2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12715944
CAS No.: 93663-38-8
M. Wt: 294.7 g/mol
InChI Key: LZZOKRYUGWTFJQ-UHFFFAOYSA-N
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Description

2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C17H11ClN2O It is known for its unique structure, which combines elements of indenoquinoline and chloro-methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable indenoquinoline derivative, chlorination and subsequent methylamination can be performed to introduce the chloro and methylamino groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,10-Dichloroindeno(1,2-b)quinolin-11-one
  • 10-(Propylamino)indeno(1,2-b)quinolin-11-one

Uniqueness

Compared to similar compounds, 2-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one stands out due to its unique combination of chloro and methylamino groups. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

93663-38-8

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

2-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11ClN2O/c1-19-15-11-4-2-3-5-13(11)20-16-10-7-6-9(18)8-12(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

LZZOKRYUGWTFJQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=CC=CC=C31)C4=C(C2=O)C=C(C=C4)Cl

Origin of Product

United States

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